(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-^13C_18)octadec-9-enoic acid is a stable isotopically labeled form of oleic acid, a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. This compound features a double bond located at the ninth carbon atom in its carbon chain. Oleic acid is widely distributed in nature and is primarily found in various animal and vegetable fats and oils. The presence of the stable isotope ^13C allows for specific applications in metabolic studies and tracing experiments in biological systems .
In biological systems, Oleic acid-13C18 functions similarly to regular oleic acid. It can be incorporated into cell membranes, serve as an energy source, or act as a signaling molecule. The ¹³C label allows researchers to track its specific movements and interactions within an organism.
For instance, studies have used Oleic acid-13C18 to investigate how dietary fats are absorbed and metabolized []. By measuring the appearance of ¹³C in different tissues, researchers can gain insights into the body's fat processing mechanisms.
Here are some of the scientific research applications of Oleic acid-13C18:
Octadec-9-enoic acid undergoes several typical reactions associated with unsaturated fatty acids and carboxylic acids:
These reactions demonstrate the compound's versatility in organic synthesis and industrial applications .
Octadec-9-enoic acid is recognized for its significant biological roles. It contributes to cellular membrane fluidity and is involved in various metabolic pathways. Studies indicate that oleic acid can influence lipid metabolism and has potential health benefits such as:
Moreover, its isotopically labeled variant allows for detailed tracking in metabolic studies to understand fatty acid metabolism more comprehensively .
The synthesis of octadec-9-enoic acid can be achieved through several methods:
Octadec-9-enoic acid has diverse applications across multiple fields:
The isotopically labeled variant is particularly useful in research settings for tracing metabolic pathways and studying lipid metabolism .
Research on interaction studies involving octadec-9-enoic acid has focused on its effects on cell membranes and signaling pathways. Key findings include:
These interactions highlight its importance not only as a nutrient but also as a modulator of cellular functions .
Several compounds share structural similarities with octadec-9-enoic acid. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
Oleic Acid | Monounsaturated Fatty Acid | Most common fatty acid; beneficial for heart health. |
Elaidic Acid | Trans Fatty Acid | Isomer of oleic acid; associated with adverse health effects. |
Palmitoleic Acid | Monounsaturated Fatty Acid | Shorter carbon chain (C16); found in certain animal fats. |
Linoleic Acid | Polyunsaturated Fatty Acid | Contains two double bonds; essential fatty acid. |
The uniqueness of octadec-9-enoic acid lies in its specific configuration (Z-isomer) and isotopic labeling which provides distinct advantages for research applications compared to these similar compounds .
Irritant